molecular formula C12H19NO3 B1470543 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid CAS No. 1513764-66-3

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

Cat. No.: B1470543
CAS No.: 1513764-66-3
M. Wt: 225.28 g/mol
InChI Key: SLNOSRHFEZXHMK-UHFFFAOYSA-N
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Description

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Properties

IUPAC Name

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(7-9-1-2-9)13-5-3-10(4-6-13)8-12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNOSRHFEZXHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid generally follows these key steps:

  • Starting material: Piperidine or a suitably substituted piperidine derivative.
  • Acylation: Introduction of the 2-cyclopropylacetyl group at the nitrogen atom of the piperidine ring.
  • Functionalization at the 4-position: Installation of the acetic acid moiety, often through alkylation with a haloacetate derivative followed by hydrolysis.
  • Purification: Isolation of the target compound using standard organic purification techniques such as recrystallization or chromatography.

Detailed Preparation Method

A typical preparation method, adapted from patent literature and related synthetic protocols, is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1. N-Acylation 2-cyclopropylacetyl chloride or anhydride, base (e.g., potassium carbonate), solvent (e.g., dichloromethane) The piperidine nitrogen is acylated with 2-cyclopropylacetyl chloride under mild conditions to afford N-(2-cyclopropylacetyl)piperidine intermediate. ~75% Base scavenges HCl, mild temperature to avoid side reactions
2. 4-Position Alkylation Haloacetate derivative (e.g., ethyl bromoacetate), base (e.g., potassium carbonate), solvent (e.g., DMF) Alkylation at the 4-position of the piperidine ring with haloacetate to introduce the ester functionality. 60-80% Control of regioselectivity important; reaction under inert atmosphere recommended
3. Hydrolysis Aqueous base (e.g., NaOH), heat Hydrolysis of the ester to the corresponding acetic acid. ~90% Mild conditions to avoid degradation of the cyclopropyl group
4. Purification Recrystallization or chromatography Isolation of pure this compound. Variable Final purity confirmed by NMR and LCMS

Research Findings and Optimization

  • The acylation step is critical and benefits from the use of a non-nucleophilic base such as potassium carbonate to neutralize byproducts and promote clean conversion.
  • Alkylation at the 4-position of the piperidine ring can be challenging due to potential side reactions; using haloacetate esters under controlled temperature and inert atmosphere improves selectivity and yield.
  • Hydrolysis of the ester to the acid is generally straightforward but requires careful control to preserve the integrity of the cyclopropyl group, which is sensitive to harsh conditions.
  • Reductive amination methods, as described in related piperidine derivative syntheses, can also be employed for introducing substituents on the piperidine ring, but for the specific acetic acid derivative, alkylation followed by hydrolysis is preferred.

Analytical Data Supporting Preparation

Typical characterization data for the compound include:

Analysis Method Observed Data Interpretation
1H NMR (500 MHz, CD3OD) Signals corresponding to piperidine protons, cyclopropyl ring protons, and acetic acid methylene protons Confirms substitution pattern and integrity of cyclopropylacetyl and acetic acid groups
LCMS (ESI+) Molecular ion peak consistent with molecular weight of this compound Confirms molecular formula and purity
IR Spectroscopy Characteristic carbonyl stretching bands (~1700 cm^-1) for amide and acid groups Confirms presence of acyl and acid functionalities

Summary Table of Preparation Parameters

Parameter Optimal Condition Remarks
Acylation reagent 2-cyclopropylacetyl chloride Freshly prepared or commercially available
Base for acylation Potassium carbonate Mild, non-nucleophilic
Solvent for acylation Dichloromethane or similar Anhydrous conditions preferred
Alkylation agent Ethyl bromoacetate or 2-bromoacetic acid ester High purity required
Base for alkylation Potassium carbonate or cesium carbonate Enhances alkylation efficiency
Hydrolysis conditions Aqueous NaOH, 40-60°C Controlled to avoid ring opening
Purification Recrystallization from suitable solvent or chromatography Ensures high purity

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is unique due to its cyclopropylacetyl group, which imparts specific chemical properties and biological activities. This makes it a valuable compound in the development of new pharmaceuticals and materials .

Biological Activity

2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylacetyl group, which is crucial for its biological activity. The structural formula can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : Inhibitors of GSK-3β have been linked to neuroprotective effects and modulation of various signaling pathways involved in cellular metabolism and proliferation. Studies indicate that structural modifications can enhance the potency and metabolic stability of related compounds .
  • Metabotropic Glutamate Receptors (mGluRs) : The compound may also influence glutamate signaling, which is significant in neurological disorders. Positive allosteric modulators of mGluRs have shown efficacy in preclinical models for conditions such as schizophrenia and anxiety .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity IC50 Value (nM) Target Reference
GSK-3β Inhibition480GSK-3β
mGluR2 Modulation20mGluR2
Cytotoxicity (Cell Lines)MinimalVarious Cancer Cell Lines

Case Studies

  • Neuroprotective Effects : A study evaluating the neuroprotective properties of related compounds highlighted the role of GSK-3β inhibition in preventing neuronal apoptosis. The compound's ability to modulate this pathway suggests potential applications in neurodegenerative diseases .
  • Psychiatric Disorders : Research into mGluR modulation has demonstrated that compounds similar to this compound can reduce hyperactivity in animal models of anxiety and depression. The efficacy observed in these models supports further investigation into its therapeutic potential for psychiatric conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid, and how can reaction intermediates be optimized?

  • Methodological Answer : Synthesis typically involves coupling cyclopropaneacetic acid derivatives with piperidine scaffolds. For example, analogous compounds (e.g., piperidin-4-ylacetic acid derivatives) are synthesized via nucleophilic substitution or amidation reactions, followed by purification using column chromatography and recrystallization . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature to enhance intermediate stability. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying piperidine ring conformation and cyclopropaneacetyl group placement. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for research-grade material) . Infrared (IR) spectroscopy can validate carbonyl and carboxylic acid functional groups .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous piperidine derivatives:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/oral exposure (Category 4 acute toxicity per EU-GHS) .
  • Work in a fume hood due to potential inhalation hazards. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

  • Methodological Answer : Contradictions may arise from conformational flexibility (e.g., piperidine ring chair-flipping) or impurities. Strategies include:

  • Variable-temperature NMR to assess dynamic effects .
  • High-resolution MS (HRMS) to distinguish isotopic patterns from adducts .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation, as demonstrated for structurally similar compounds .

Q. What computational approaches are effective for optimizing reaction conditions or predicting physicochemical properties?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states. Institutions like ICReDD integrate these with machine learning to narrow experimental parameters (e.g., solvent selection, catalyst loading) . For solubility prediction, use tools like COSMO-RS, validated against experimental logP values (e.g., -0.194 for related carboxylic acids) .

Q. What strategies enable selective functionalization of the piperidine ring or cyclopropane moiety?

  • Methodological Answer :

  • Piperidine : Protect the carboxylic acid group with tert-butyl esters to direct substitutions (e.g., N-acylation or alkylation) .
  • Cyclopropane : Use transition-metal catalysts (e.g., Pd) for cross-coupling without ring opening . Steric hindrance from the cyclopropane group may require bulkier ligands for regioselectivity .

Q. How can stability issues (e.g., hydrolysis of the acetyl group) be mitigated during long-term storage?

  • Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in anhydrous DMSO or ethanol. Periodic HPLC analysis detects degradation products, while lyophilization enhances shelf life .

Key Notes for Experimental Design

  • Synthesis : Prioritize anhydrous conditions for acylation steps to avoid side reactions .
  • Characterization : Cross-validate spectral data with PubChem entries for analogous structures .
  • Safety : Include toxicity screenings (e.g., Ames test) if exploring biological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid
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2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid

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